![molecular formula C12H22N2O B11768934 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are of significant interest in the field of drug discovery due to their potential bioactive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed reactions of aziridines. This approach allows for the formation of the bicyclic structure with high stereoselectivity . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen heterocycle and the bicyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .
Aplicaciones Científicas De Investigación
3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, this compound is of interest due to its potential bioactive properties, making it a valuable scaffold for drug discovery . Additionally, it has applications in the industrial production of bioactive molecules .
Mecanismo De Acción
The mechanism of action of 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen heterocycle in the compound allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane include other azabicyclo[3.2.1]octane derivatives, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the azepane ring and the oxa-azabicyclo[3.2.1]octane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
3-(azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22N2O/c1-2-10(5-7-13-6-1)14-8-11-3-4-12(9-14)15-11/h10-13H,1-9H2 |
Clave InChI |
OPQXMHJJWZSUCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)N2CC3CCC(C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



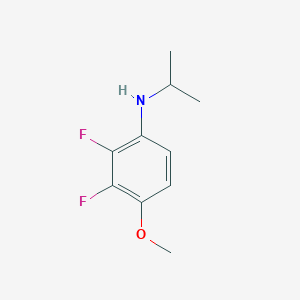
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
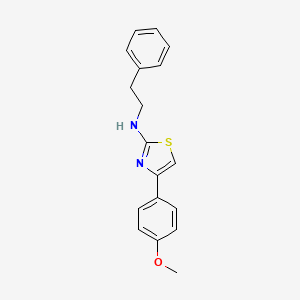
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
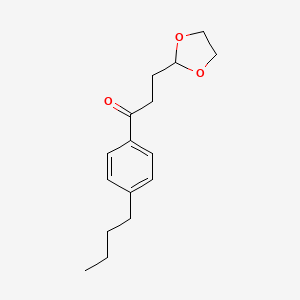
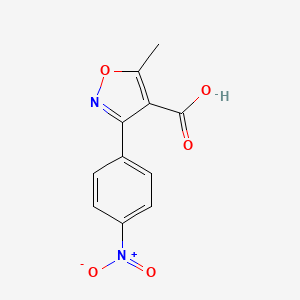
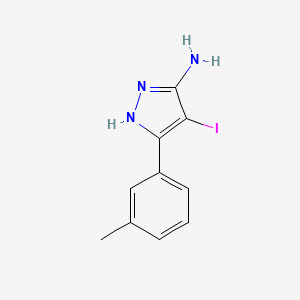
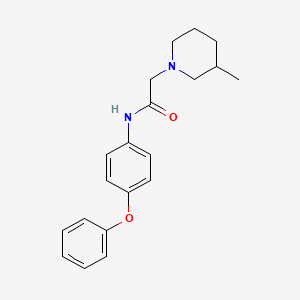



![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)

